Bcr-abl-IN-5 -

Bcr-abl-IN-5

Catalog Number: EVT-12527661
CAS Number:
Molecular Formula: C25H21Cl2N5O2
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcr-abl-IN-5 is a compound designed as an inhibitor of the BCR-ABL fusion protein, which is a significant target in the treatment of chronic myelogenous leukemia (CML). The BCR-ABL fusion results from a translocation between chromosomes 9 and 22, leading to the production of a constitutively active tyrosine kinase that promotes cancer cell proliferation. This compound is part of a broader class of therapeutic agents aimed at inhibiting this aberrant signaling pathway.

Source

Bcr-abl-IN-5 was developed through the synthesis of novel derivatives based on thiazolamide and benzamide structures. These compounds were evaluated for their inhibitory activities against both wild-type and mutant forms of the BCR-ABL protein, particularly focusing on the T315I mutation, which is known for conferring resistance to standard treatments like imatinib .

Classification

Bcr-abl-IN-5 falls under the classification of small-molecule inhibitors targeting protein kinases. Specifically, it is categorized as a BCR-ABL inhibitor, which is crucial for managing CML and other related malignancies.

Synthesis Analysis

Methods

The synthesis of Bcr-abl-IN-5 involved several key steps:

  1. Starting Materials: The synthesis began with commercially available thiazolamide and benzamide derivatives.
  2. Reflux Reaction: A mixture containing 3-(3-benzoyl thiourea) benzoic acid and sodium hydroxide was stirred and heated to reflux in a round-bottom flask.
  3. Monitoring: The reaction progress was monitored using thin-layer chromatography (TLC).
  4. Acidification: After completion, the mixture was cooled and acidified with hydrochloric acid to precipitate the product.
  5. Purification: The final compound was purified through recrystallization or chromatography techniques.

The detailed synthetic pathway ensures that Bcr-abl-IN-5 maintains structural integrity conducive to its biological activity .

Technical Details

The synthesis involved careful control of reaction conditions such as temperature, pH, and solvent composition to maximize yield and purity. The use of TLC allowed for real-time monitoring of the reaction progress, ensuring optimal conditions were maintained throughout the process.

Molecular Structure Analysis

Structure

The molecular structure of Bcr-abl-IN-5 features a thiazolamide core linked to a benzamide moiety. This design is essential for fitting into the ATP-binding site of the BCR-ABL kinase.

Data

The compound's molecular formula can be represented as CxHyNzOwSvC_{x}H_{y}N_{z}O_{w}S_{v}, where specific values for xx, yy, zz, ww, and vv depend on the exact substituents used in the synthesis. The three-dimensional conformation allows for effective interaction with the kinase domain, particularly in inhibiting its activity .

Chemical Reactions Analysis

Reactions

Bcr-abl-IN-5 primarily acts through competitive inhibition at the ATP-binding site of the BCR-ABL fusion protein. This mechanism prevents ATP from binding, thereby blocking downstream signaling pathways that promote cell proliferation.

Technical Details

In vitro assays demonstrated that Bcr-abl-IN-5 effectively inhibited BCR-ABL activity in cell lines expressing both wild-type and mutant forms. The compound's efficacy was assessed using enzymatic assays that measure phosphorylation levels in response to ATP presence .

Mechanism of Action

Process

The mechanism by which Bcr-abl-IN-5 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding pocket of the BCR-ABL kinase.
  2. Inhibition: This binding prevents ATP from attaching, thus halting phosphorylation processes necessary for signal transduction.
  3. Cell Cycle Arrest: As a result, cancer cells experience growth arrest and apoptosis due to disrupted signaling pathways.

Data

Studies indicate that Bcr-abl-IN-5 demonstrates significant potency against both wild-type and T315I mutant forms of BCR-ABL, making it a promising candidate for overcoming resistance associated with traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

Bcr-abl-IN-5 typically exists as a crystalline solid at room temperature. Its solubility profile varies depending on solvent polarity but generally exhibits moderate solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data must be determined through experimental methods.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .

Applications

Scientific Uses

Bcr-abl-IN-5 has significant applications in:

  1. Cancer Research: It serves as a tool compound for studying BCR-ABL-mediated signaling pathways.
  2. Drug Development: The compound's ability to inhibit resistant forms of BCR-ABL makes it a candidate for further development into clinical therapeutics.
  3. Biomarker Studies: It aids in understanding resistance mechanisms in CML patients who have developed mutations against standard therapies.

Properties

Product Name

Bcr-abl-IN-5

IUPAC Name

[4-(3-amino-1H-indazol-4-yl)phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone

Molecular Formula

C25H21Cl2N5O2

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C25H21Cl2N5O2/c26-17-8-9-19(20(27)14-17)25(34)32-12-10-31(11-13-32)24(33)16-6-4-15(5-7-16)18-2-1-3-21-22(18)23(28)30-29-21/h1-9,14H,10-13H2,(H3,28,29,30)

InChI Key

KFUPFXKVTHKTDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N)C(=O)C5=C(C=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.